Enpatoran

TLR7/8 pharmacology HEK293 reporter assay IC50 comparison

Enpatoran (M5049) is a potent, orally active dual antagonist of Toll-like receptors 7 and 8 (TLR7/8) with IC50 values of 11.1 nM and 24.1 nM in HEK293 cells, respectively, and is inactive against TLR3, TLR4, and TLR9. It blocks both synthetic ligands and natural endogenous RNA ligands including microRNA and Alu RNA.

Molecular Formula C16H15F3N4
Molecular Weight 320.31 g/mol
CAS No. 2101938-42-3
Cat. No. B3325347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpatoran
CAS2101938-42-3
Molecular FormulaC16H15F3N4
Molecular Weight320.31 g/mol
Structural Identifiers
SMILESC1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2/t11-,12+/m0/s1
InChIKeyBJXYHBKEQFQVES-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpatoran (M5049) CAS 2101938-42-3: Orally Active TLR7/8 Dual Antagonist with Clinical-Stage Validation for Lupus and Autoimmune Indications


Enpatoran (M5049) is a potent, orally active dual antagonist of Toll-like receptors 7 and 8 (TLR7/8) with IC50 values of 11.1 nM and 24.1 nM in HEK293 cells, respectively, and is inactive against TLR3, TLR4, and TLR9 [1]. It blocks both synthetic ligands and natural endogenous RNA ligands including microRNA and Alu RNA [2]. Enpatoran is under clinical investigation for systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), with Phase Ib and Phase II trials completed and Phase III planned [3].

Why Enpatoran Cannot Be Substituted by Generic TLR7 or TLR8 Single-Target Inhibitors in Autoimmune Research and Clinical Development


Substitution of Enpatoran with alternative TLR7/8 inhibitors or single-target TLR7 or TLR8 modulators is not scientifically interchangeable due to its validated dual-target pharmacology, its distinct clinical development maturity, and the availability of published human PK/PD models. Enpatoran's balanced dual inhibition of both TLR7 and TLR8 addresses non-redundant immune pathways—TLR7 signaling is biased toward IRF pathway activation and type I interferon (IFN-α) production, whereas TLR8 signaling favors NF-κB activation and production of pro-inflammatory cytokines such as IL-6 [1]. Single-target agents fail to recapitulate this dual blockade. Moreover, Enpatoran has demonstrated exposure-dependent pharmacodynamic biomarker suppression in healthy volunteers and lupus patients, with population PK/PD models enabling rational dose selection for clinical trials [2][3]. Unlike many preclinical TLR7/8 tool compounds, Enpatoran possesses a linear, dose-proportional PK profile and has been safely administered to humans at doses up to 200 mg twice daily [4].

Quantitative Differentiation of Enpatoran: Comparator-Based Evidence for Scientific and Procurement Decision-Making


Enpatoran Demonstrates Balanced Nanomolar Potency Against Both TLR7 and TLR8 in HEK293 Cellular Assays, Unlike Single-Target Modulators

Enpatoran exhibits potent dual inhibition of TLR7 and TLR8 with IC50 values of 11.1 nM and 24.1 nM in HEK293 cells, respectively. It is inactive against TLR3, TLR4, and TLR9, confirming target selectivity within the TLR family . This represents a ~2-fold preference for TLR7 over TLR8. In contrast, single-target TLR7 inhibitors such as AT791 show TLR7 IC50 of 3.33 μM and TLR9 IC50 of 0.04 μM in HEK293 cells, demonstrating lack of TLR8 activity and cross-reactivity with TLR9 .

TLR7/8 pharmacology HEK293 reporter assay IC50 comparison

Enpatoran Shows Whole Blood IL-6 Inhibition IC50 of 2.2 nM—Approximately 30-Fold More Potent Than Observed in PBMC Assays—Enabling Translational PK/PD Modeling

Enpatoran inhibits IL-6 secretion in ex vivo whole blood assays with an IC50 of 2.2 nM. In PBMCs, IL-6 inhibition IC50 values are 68.3 nM for TLR7 stimulation and 620 nM for TLR8 stimulation . This whole blood potency enables exposure-response modeling, and population PK/PD simulations using Phase I data indicate that enpatoran 50 mg twice daily maintains IL-6 inhibition above IC90 in 30% of subjects and IFN-α inhibition above IC90 in 8% of subjects, while 100 mg twice daily achieves IL-6 IC90 coverage in 90% and IFN-α IC90 coverage in 60% of subjects [1][2].

whole blood assay IL-6 inhibition translational pharmacology

Enpatoran Demonstrates Dose-Dependent, Reversible Suppression of Interferon Gene Signature in Lupus Patients—A Biomarker Response Not Yet Reported in Public Domain for Afimetoran or E6742 at Comparable Maturity

In a randomized, double-blind, placebo-controlled Phase Ib trial of enpatoran in patients with active SLE and CLE (NCT04647708), rapid, dose-dependent, and reversible suppression of the interferon gene signature (IFN-GS) was observed as an exploratory endpoint [1]. Greater reductions in Systemic Lupus Erythematosus Disease Activity Index 2000 (SLEDAI-2K), Physician's Global Assessment, and 28-joint count were observed at week 24 with enpatoran versus placebo [1]. While E6742 (Eisai) has also demonstrated IFN-GS suppression in a Phase 1/2 study, its highest development phase remains Phase 1/2 with no Phase III plans announced, and Afimetoran (BMS-986256) has not publicly disclosed IFN-GS modulation data at the time of this analysis [2][3].

interferon gene signature SLE biomarker Phase Ib clinical data

Enpatoran Demonstrates Clinically Meaningful Skin Disease Activity Reduction in Lupus: CLASI-50 Response Rates Reaching 91.3% at Week 24 in Phase II WILLOW Study Cohort B

In the Phase II WILLOW study (Cohort B) of enpatoran in patients with cutaneous lupus erythematosus (CLE) and systemic lupus erythematosus (SLE) with active lupus rash, enpatoran achieved CLASI-50 (≥50% reduction in Cutaneous Lupus Erythematosus Disease Area and Severity Index) response rates of up to 91.3% at week 24 [1]. Response rates versus placebo were 57.7% for the 25 mg group and 48.6% for the 50 mg group at week 12, compared to 39.4% for placebo [2]. This represents an absolute increase in response rate of approximately 18.3 percentage points over placebo at the 25 mg dose.

CLASI-50 cutaneous lupus erythematosus Phase II efficacy

Enpatoran Application Scenarios: Where This TLR7/8 Dual Antagonist Provides Verifiable Advantage Over Alternatives


Translational Autoimmunity Research Requiring Validated In Vivo PK/PD Models

Investigators conducting translational studies in lupus or other TLR7/8-driven autoimmune diseases should prioritize Enpatoran over preclinical tool compounds or less clinically characterized alternatives. Enpatoran has published population PK/PD models that enable prediction of IL-6 and IFN-α inhibition at clinically relevant exposures, with IC90 coverage estimates for 50 mg and 100 mg twice daily dosing derived from Phase I human data [1][2]. This reduces the burden of empirical dose-finding in preclinical efficacy studies.

Clinical Development Programs Targeting Both Systemic and Cutaneous Lupus Erythematosus

Enpatoran is the only TLR7/8 dual antagonist with Phase III trials planned in SLE/CLE as of early 2026 (Elowen-1 and Elowen-2) and with publicly reported Phase Ib and Phase II efficacy signals including SLEDAI-2K reduction and CLASI-50 responses of up to 91.3% [3][4]. For sponsors or investigators evaluating TLR7/8 antagonists for lupus, Enpatoran offers the most mature clinical dataset and the lowest regulatory uncertainty among this target class.

Pharmacology Studies Requiring Selective Dual TLR7/8 Inhibition Without Off-Target TLR3/TLR4/TLR9 Activity

Enpatoran demonstrates no activity against TLR3, TLR4, or TLR9 in vitro and in vivo, with IC50 values for TLR7 and TLR8 of 11.1 nM and 24.1 nM respectively . This selectivity profile is superior to alternative compounds such as AT791 (TLR7 IC50 = 3.33 μM with TLR9 cross-reactivity) and E6446 (TLR7/TLR9 inhibitor without TLR8 activity) . Researchers requiring clean, selective dual TLR7/8 pharmacology without confounding TLR9 or TLR3/4 modulation should select Enpatoran.

Ex Vivo Whole Blood Pharmacodynamic Studies Leveraging Established Biomarker Assays

Enpatoran demonstrates an IL-6 inhibition IC50 of 2.2 nM in whole blood assays—approximately 30-fold more potent than in PBMC assays—providing a sensitive ex vivo PD marker for target engagement studies . The availability of validated ex vivo stimulation protocols using TLR7/8 agonists enables reproducible quantification of pharmacodynamic effects across dose ranges and subject populations.

Technical Documentation Hub

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23 linked technical documents
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